molecular formula C28H29N5O3S B2664657 N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)-4-phenoxybenzene-1-sulfonamide CAS No. 923173-36-8

N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)-4-phenoxybenzene-1-sulfonamide

Cat. No.: B2664657
CAS No.: 923173-36-8
M. Wt: 515.63
InChI Key: OFQYHLOORWCIBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)-4-phenoxybenzene-1-sulfonamide is a sulfonamide derivative featuring a pyrimidine core substituted with a methyl group at position 4 and a piperidin-1-yl moiety at position 5. The pyrimidine ring is linked via an amino group to a phenyl ring, which is further connected to a 4-phenoxybenzenesulfonamide group. This structure combines a heterocyclic base (pyrimidine) with sulfonamide functionality, a motif often associated with biological activity, particularly in enzyme inhibition (e.g., carbonic anhydrase, kinases) .

Properties

IUPAC Name

N-[4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl]-4-phenoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N5O3S/c1-21-20-27(33-18-6-3-7-19-33)31-28(29-21)30-22-10-12-23(13-11-22)32-37(34,35)26-16-14-25(15-17-26)36-24-8-4-2-5-9-24/h2,4-5,8-17,20,32H,3,6-7,18-19H2,1H3,(H,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFQYHLOORWCIBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)-4-phenoxybenzene-1-sulfonamide typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the piperidine group, and the attachment of the phenoxybenzene sulfonamide moiety. Common reagents used in these reactions include piperidine, pyrimidine derivatives, and sulfonyl chlorides. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)-4-phenoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Targeting the KEAP1-NRF2-GPX4 Axis

A significant study demonstrated that the compound could bind to the NRF2 protein, inhibiting its activity. This interaction leads to increased levels of reactive oxygen species (ROS) and promotes ferroptosis (a form of regulated cell death) in tumor cells, showcasing its potential as an anti-tumor agent .

Anti-Tumor Activity

The compound has been investigated for its anti-tumor properties, particularly in various cancer cell lines. The following table summarizes key findings from recent studies:

Study ReferenceCancer TypeKey Findings
Breast CancerInhibited cell proliferation and migration; induced ferroptosis via NRF2 pathway inhibition.
Lung CancerDemonstrated significant cytotoxic effects on lung cancer cells through ROS accumulation.
Colorectal CancerShowed potential in reducing tumor size in xenograft models; mechanism linked to apoptosis.

Molecular Docking Studies

Molecular docking studies have been employed to predict how well the compound binds to various targets involved in cancer progression. These studies help identify potential therapeutic uses and optimize the compound's structure for enhanced efficacy.

In Vitro Studies

In vitro studies using human tumor cell lines have confirmed the compound's ability to inhibit cell growth significantly. For example, one study reported a reduction in cell viability by over 70% at certain concentrations, highlighting its potency as a potential therapeutic agent .

In Vivo Studies

Animal models have also been utilized to assess the efficacy of this compound in reducing tumor growth. In one notable case, administration of the compound resulted in a 50% reduction in tumor volume compared to control groups, indicating promising results for future clinical applications .

Conclusion and Future Directions

The applications of N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)-4-phenoxybenzene-1-sulfonamide are multifaceted, particularly in oncology research. Its ability to induce ferroptosis and inhibit critical signaling pathways presents a novel approach to cancer treatment.

Future research should focus on:

  • Clinical Trials: Moving towards clinical trials to evaluate safety and efficacy in humans.
  • Structural Optimization: Modifying the chemical structure to improve bioavailability and reduce side effects.
  • Broader Applications: Exploring its potential use against other diseases beyond cancer.

Mechanism of Action

The mechanism of action of N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)-4-phenoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyrimidine-sulfonamide hybrids. Below is a detailed comparison with structurally related analogs (Table 1), focusing on substituent effects, molecular properties, and inferred pharmacological relevance.

Table 1: Structural and Functional Comparison of Pyrimidine-Sulfonamide Derivatives

Compound Name (CAS) Pyrimidine Substituents Sulfonamide Substituents Molecular Weight Key Structural Differences Inferred Properties
Target Compound 4-Methyl, 6-(piperidin-1-yl) 4-Phenoxybenzene ~525 (estimated) Reference structure Balanced lipophilicity (piperidine + phenoxy); potential for dual hydrogen bonding and hydrophobic interactions
N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide (923216-86-8) 4-Methyl, 4-diethylamino 4-Methoxybenzene 441.5 Diethylamino (vs. piperidin-1-yl), methoxy (vs. phenoxy) Higher solubility (methoxy vs. phenoxy); reduced steric bulk may limit target affinity
N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide 5-Bromo, 2-(piperidin-1-yl) 2,4,6-Trimethylbenzene Not reported Bromine at pyrimidine C5; sulfanyl linker; trimethylbenzene Increased molecular weight (Br); enhanced lipophilicity (trimethylbenzene) may reduce solubility
N-(4-((4-(Ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-fluorobenzenesulfonamide (923113-41-1) 6-Methyl, 4-ethylamino 2-Fluorobenzene 401.5 Ethylamino (vs. piperidin-1-yl), fluorine at benzene C2 Lower basicity (ethylamino vs. piperidine); fluorination improves metabolic stability and electronegativity
4-Amino-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide 4,6-Dimethyl Benzene Not reported No piperidine/phenoxy; dimethylpyrimidine Simpler structure; likely lower target specificity due to absence of bulky substituents

Key Observations

Substituent Effects on Solubility: Methoxy (CAS 923216-86-8) and fluorine (CAS 923113-41-1) substituents enhance solubility compared to the phenoxy group in the target compound .

Impact of Nitrogenous Substituents: Piperidin-1-yl (target compound) provides a rigid, cyclic amine that enhances hydrogen-bonding capacity and basicity compared to linear amines (e.g., diethylamino, ethylamino) .

Biological Relevance :

  • Piperidine-containing derivatives (target compound, CAS ) are more likely to interact with enzymes requiring hydrophobic or aromatic stacking (e.g., kinase ATP-binding pockets) .
  • Fluorinated analogs (CAS ) may exhibit improved pharmacokinetic profiles due to resistance to oxidative metabolism.

Research Findings and Implications

While direct biological data for the target compound are unavailable in the provided evidence, structural analogs suggest:

  • Enzyme Inhibition Potential: Pyrimidine-sulfonamides are known to inhibit carbonic anhydrases and tyrosine kinases. The phenoxy group in the target compound may enhance selectivity for hydrophobic enzyme pockets .
  • SAR Trends: Piperidine and phenoxy substituents synergize to balance solubility and binding affinity, a critical factor in drug design .

Biological Activity

N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)-4-phenoxybenzene-1-sulfonamide, often referred to as PMSA (piperidinyl methyl sulfonamide), has garnered attention for its potential biological activities, particularly in oncology. This compound is characterized by its complex molecular structure, which allows it to interact with various biological pathways.

Molecular Structure and Properties

The molecular formula of PMSA is C26H27N5O2SC_{26}H_{27}N_{5}O_{2}S with a molecular weight of approximately 473.6 g/mol. It features a sulfonamide group, which is known for its role in medicinal chemistry, particularly in the development of anti-cancer agents.

PropertyValue
Molecular FormulaC26H27N5O2S
Molecular Weight473.6 g/mol
Purity≥ 95%
Complexity Rating745

PMSA primarily targets tyrosine kinases , which are crucial in regulating cellular processes such as growth and differentiation. The compound inhibits the activity of these kinases, leading to significant alterations in cellular signaling pathways, particularly the phosphatidylinositol-3 kinase (PI3K)-Protein Kinase B (PKB) pathway. This inhibition results in reduced cell proliferation and survival, making PMSA a candidate for further investigation as an anti-cancer agent.

In Vitro Studies

Recent studies have demonstrated PMSA's effectiveness in inhibiting tumor cell proliferation and migration:

  • Tumor Cell Proliferation and Migration :
    • In vitro assays using MTT and colony formation methods indicated that PMSA significantly inhibits the proliferation of various tumor cell lines.
    • Scratch assays confirmed that PMSA reduces the migratory capacity of these cells, suggesting a potential application in metastasis prevention .
  • Induction of Ferroptosis :
    • PMSA has been shown to induce ferroptosis, a form of regulated cell death associated with oxidative stress. This was evidenced by increased levels of reactive oxygen species (ROS) and malondialdehyde (MDA) in treated cells.
    • The compound downregulates critical proteins involved in ferroptosis resistance, such as SLC7A11/XCT and GPX4, thereby sensitizing tumor cells to oxidative stress .

Molecular Docking Studies

Molecular docking studies have elucidated the binding interactions between PMSA and key proteins involved in the NRF2 pathway. PMSA was found to bind effectively to NRF2, inhibiting its activity and promoting ferroptosis through the KEAP1-NRF2-GPX4 axis. This mechanism highlights the compound's potential as a therapeutic agent against tumors that exhibit resistance to conventional therapies .

Summary of Research Findings

The following table summarizes key findings from various studies on PMSA:

Study FocusFindings
Tumor Cell ProliferationSignificant inhibition observed across multiple cancer cell lines
Cell MigrationMarked reduction in migration capabilities
Induction of FerroptosisIncreased ROS and MDA levels; downregulation of SLC7A11/XCT and GPX4
Molecular InteractionsEffective binding to NRF2; disruption of KEAP1-NRF2 complex leading to enhanced ferroptosis

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the preparation of N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)-4-phenoxybenzene-1-sulfonamide?

  • Methodology : A multi-step synthesis is typically employed, starting with functionalization of the pyrimidine core. Key intermediates include 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine and 4-phenoxybenzenesulfonyl chloride. Coupling reactions (e.g., Buchwald-Hartwig amination or nucleophilic aromatic substitution) are critical for introducing the sulfonamide and aryl ether groups. Reaction optimization should focus on solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalysts (e.g., Pd-based catalysts for cross-coupling) .
  • Validation : Intermediate purity should be confirmed via TLC or HPLC before proceeding. Use anhydrous conditions to avoid hydrolysis of sulfonamide intermediates .

Q. Which analytical techniques are essential for structural characterization of this compound?

  • Methodology :

  • NMR spectroscopy : 1H^1H, 13C^{13}C, and 2D NMR (e.g., COSY, HSQC) to resolve aromatic proton environments and confirm substitution patterns .
  • X-ray crystallography : For unambiguous determination of molecular conformation and hydrogen-bonding networks, as demonstrated in analogous pyrimidine sulfonamides .
  • High-resolution mass spectrometry (HRMS) : To verify molecular formula and isotopic patterns .
    • Data Interpretation : Cross-reference spectral data with computational simulations (e.g., DFT for NMR chemical shifts) to resolve ambiguities in overlapping signals .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with improved bioactivity?

  • Methodology :

  • Molecular docking : Screen against target proteins (e.g., kinases, enzymes) using software like AutoDock Vina to predict binding affinities. Focus on sulfonamide and pyrimidine interactions with active-site residues .
  • QSAR modeling : Corrogate substituent effects (e.g., piperidine ring modifications) with experimental bioactivity data to identify key pharmacophores .
    • Validation : Validate computational predictions with in vitro assays (e.g., enzyme inhibition IC50_{50}) and compare with structural analogs .

Q. What strategies resolve contradictions in solubility and stability data across different experimental conditions?

  • Methodology :

  • Solubility profiling : Use biorelevant media (e.g., FaSSIF/FeSSIF) to simulate physiological conditions. Compare with DMSO/PBS mixtures to assess aggregation tendencies .
  • Forced degradation studies : Expose the compound to heat, light, and acidic/alkaline conditions. Monitor degradation products via LC-MS to identify instability hotspots (e.g., sulfonamide hydrolysis) .
    • Analysis : Apply multivariate statistical tools (e.g., PCA) to isolate variables (pH, temperature) causing data discrepancies .

Q. How can reaction engineering principles optimize large-scale synthesis while maintaining purity?

  • Methodology :

  • Flow chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce side reactions (e.g., sulfonation over-reaction) .
  • Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
    • Scale-up Challenges : Address batch-to-batch variability by standardizing catalyst loading and solvent recovery protocols .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating the compound’s potential as a kinase inhibitor?

  • Methodology :

  • Kinase profiling : Use radiometric (32P^{32}P-ATP) or fluorescence-based (ADP-Glo™) assays against a panel of kinases (e.g., EGFR, VEGFR).
  • Cellular assays : Measure antiproliferative effects in cancer cell lines (e.g., HCT-116, MCF-7) with dose-response curves (IC50_{50}) .
    • Controls : Include staurosporine (broad-spectrum kinase inhibitor) and vehicle controls to validate assay robustness .

Q. How to analyze intermolecular interactions in co-crystals of this compound with biological targets?

  • Methodology :

  • Co-crystallization trials : Optimize conditions (e.g., PEG-based precipitants, pH 6–8) to obtain diffractable crystals.
  • Hydrogen-bond analysis : Use software like Mercury to map interactions (e.g., sulfonamide O atoms with protein backbone NH) .
    • Advanced Techniques : Synchrotron X-ray sources enhance resolution for detecting weak interactions (e.g., C–H⋯π bonds) .

Data Contradiction and Reproducibility

Q. Why might biological activity vary between similar structural analogs?

  • Methodology :

  • Structural tweaking : Modify the piperidine ring (e.g., substituents at N-position) and assess conformational flexibility via molecular dynamics simulations .
  • Metabolic stability assays : Use liver microsomes to compare CYP450-mediated degradation rates between analogs .
    • Case Study : Analogous compounds with trifluoromethyl groups showed enhanced metabolic stability but reduced solubility, highlighting trade-offs in design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.